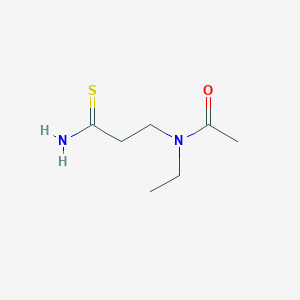
N-(2-carbamothioylethyl)-N-ethylacetamide
説明
N-(2-carbamothioylethyl)-N-ethylacetamide is a useful research compound. Its molecular formula is C7H14N2OS and its molecular weight is 174.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-carbamothioylethyl)-N-ethylacetamide is a compound of interest due to its potential biological activities, particularly in the context of toxicology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.
- IUPAC Name : this compound
- Chemical Formula : C₅H₁₃N₃OS
- Molecular Weight : 145.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
This compound exhibits biological activity primarily through its interaction with various biochemical pathways. The compound is suspected to influence:
- Cholinergic Pathways : Similar to other carbamate compounds, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine at synapses. This can result in overstimulation of cholinergic receptors, causing symptoms associated with cholinergic toxicity.
- Oxidative Stress : Exposure to this compound may induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components and lead to apoptosis.
- Nrf2 Pathway Activation : Recent studies suggest that carbamate compounds can affect the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. The activation or inhibition of this pathway can significantly influence the biological effects observed with this compound.
Toxicological Effects
The toxicological profile of this compound has not been extensively studied; however, parallels can be drawn from related compounds:
| Compound | Toxicity Observed | Mechanism |
|---|---|---|
| Carbaryl | Increased acetylcholine levels | Acetylcholinesterase inhibition |
| Bendiocarb | Hemorrhagic effects on liver | Cholinergic overstimulation |
| Aminocarb | Testicular weight decrease | Endocrine disruption via cholinergic pathways |
Case Studies
-
Case Study on Carbamate Toxicity :
A study examined the effects of carbamate exposure in humans and animals, highlighting symptoms such as nausea, vomiting, and muscle contractions due to elevated acetylcholine levels. This study provides insights into the potential effects of this compound based on its structural similarities to other carbamate compounds . -
Oxidative Stress Induction :
Research has shown that certain carbamate compounds increase oxidative stress markers in animal models, leading to cellular damage and inflammation. Understanding these mechanisms is crucial for predicting the biological activity of this compound .
特性
IUPAC Name |
N-(3-amino-3-sulfanylidenepropyl)-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS/c1-3-9(6(2)10)5-4-7(8)11/h3-5H2,1-2H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDWTPNMTGOXTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=S)N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















